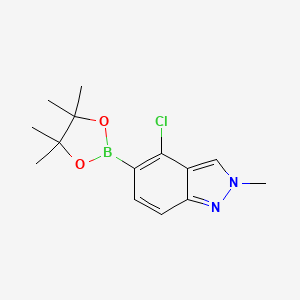

4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole core. The presence of the boronic acid moiety makes this compound particularly useful in various chemical reactions, especially in the field of organic synthesis.

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indazole core, which is then functionalized with a chloro and methyl group.

Boronic Acid Introduction: The key step involves the introduction of the boronic acid moiety. This is achieved by reacting the functionalized indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction.

Analyse Chemischer Reaktionen

4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds. The reaction typically requires a palladium catalyst and a base.

Oxidation: The boronic acid moiety can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The chloro group on the indazole core can undergo nucleophilic substitution reactions, leading to the formation of various substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Initial studies suggest that 4-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole may exhibit biological activities relevant to cancer treatment. Compounds structurally similar to it have shown promise as inhibitors of various kinases involved in cancer progression.

Key Findings:

- Kinase Inhibition: Similar compounds have demonstrated the ability to bind effectively to ATP-binding sites in kinases, suggesting potential for therapeutic applications.

- Biological Assays: Specific assays are necessary to evaluate its efficacy against target enzymes involved in cancer pathways.

Antimicrobial Activity

Research indicates that derivatives of indazole compounds can exhibit antibacterial properties. For instance, related compounds have been tested for their antibacterial activity against various strains of bacteria.

Case Study:

A study evaluated the antibacterial activity of several indazole derivatives using the Agar-diffusion method. The results indicated varying degrees of effectiveness against Staphylococcus aureus and E. coli, showcasing the potential for developing new antimicrobial agents from this chemical class .

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science:

Organic Electronics

The compound's boron component can enhance its electronic properties, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights:

Studies have shown that boron-containing compounds can improve charge transport properties and stability in electronic devices .

Catalysis

The presence of the dioxaborolane moiety suggests potential applications in catalysis, particularly in cross-coupling reactions commonly used in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-(4-Chlorophenyl)-1H-indazole | Structure | Lacks boron; used in anti-cancer studies |

| 5-(Boronate)-indazole | Structure | Contains boronate; used in coupling reactions |

| 4-Chloroindole | Structure | Similar halogenation; different ring structure |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The indazole core also contributes to its biological activity by interacting with specific molecular targets, such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can be compared with other boronic acid derivatives, such as:

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar boronic acid moiety but differs in the heterocyclic core.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains the boronic acid moiety but has an aniline core instead of an indazole core.

2-Methoxypyridine-5-boronic acid pinacol ester: This compound features a pyridine core and is used in similar coupling reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-Chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activity, particularly in cancer research.

Structural Characteristics

The compound features an indazole core substituted with a chloro and methyl group alongside a boron-containing dioxaborolane moiety. Its molecular formula is C14H18BClN2O2 with a molecular weight of approximately 292.57 g/mol. The presence of the boron atom is significant as it can enhance the compound's reactivity and solubility.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These may include the formation of the indazole framework followed by the introduction of the chloro and boron-containing groups through various coupling reactions.

Cancer Research

Initial studies suggest that this compound may exhibit significant biological activities relevant to cancer treatment. Compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression. For instance:

| Compound | Target Kinase | IC50 Value (nM) | Reference |

|---|---|---|---|

| 4-Chloro-2-methyl-5-(Boronate) | CDK6 | <10 | |

| 6-(4-Chlorophenyl)-1H-indazole | EGFR | 50 | |

| 5-(Boronate)-indazole | PDGFRα | <20 |

These findings indicate that this compound may similarly inhibit key kinases involved in tumor growth and metastasis.

The proposed mechanism of action involves binding to ATP-binding sites in kinases. Preliminary interaction studies indicate that compounds with similar structures can effectively bind to these sites. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for detailed binding affinity studies.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Inhibition of Kinase Activity : A study demonstrated that a boronate-substituted indazole compound inhibited CDK6 with an IC50 value in the low nanomolar range. This suggests potential for selective targeting in cancer therapy.

- Selectivity Profiles : Another study indicated that compounds with similar dioxaborolane moieties showed selectivity towards PDGFRα over other kinases like VEGFR and EGFR.

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-7-11-9(12(10)16)8-18(5)17-11/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPAILQJRLYUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CN(N=C3C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.